4-Nitrophenyl chlorothioformate

Overview

Description

4-Nitrophenyl chlorothioformate, also known as p-nitrophenyl chloroformate, is a coupling agent used in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Molecular Structure Analysis

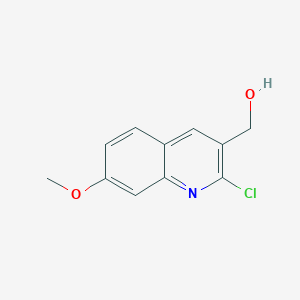

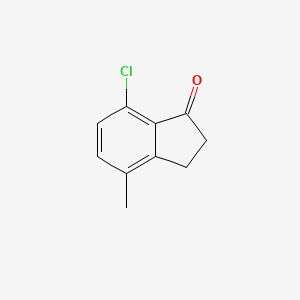

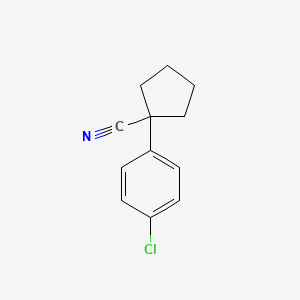

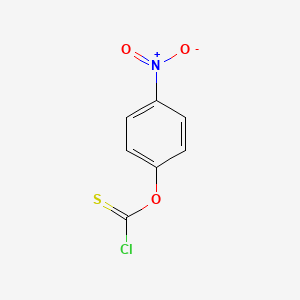

The molecular formula of 4-Nitrophenyl chlorothioformate is C7H4ClNO3S . The linear formula is ClCO2C6H4NO2 . The molecular weight is 201.56 .Chemical Reactions Analysis

The reactions of secondary alicyclic amines with phenyl and 4-nitrophenyl chloroformates are subjected to a kinetic investigation in aqueous solution . The reactions are followed spectrophotometrically at 210−270 nm .Physical And Chemical Properties Analysis

4-Nitrophenyl chlorothioformate is a powder . It has a boiling point of 159-162 °C/19 mmHg and a melting point of 77-79 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis of Ureas

4-Nitrophenyl chlorothioformate: is widely used as a coupling agent in the synthesis of ureas. Ureas play a crucial role in various biological processes and are used in medicinal chemistry for their pharmacological properties .

Production of Carbamates

This compound serves as a key reagent in the production of carbamates. Carbamates are valuable for their use in pesticides, pharmaceuticals, and as polymer precursors. The synthesis process typically involves a nucleophilic substitution reaction, which is straightforward and yields products that can be easily characterized .

Solid-Phase Peptide Synthesis (SPPS)

In peptide synthesis, 4-Nitrophenyl chlorothioformate is utilized to obtain altered side chain functionalities. This is particularly important in solid-phase peptide synthesis (SPPS), where it acts as a building block to create complex peptides with specific biological activities .

Antimicrobial and Antioxidant Agent Synthesis

Recent studies have shown that derivatives of 4-Nitrophenyl chlorothioformate exhibit promising antibacterial and antifungal activities. These compounds have been synthesized and tested against various microbial strains, showing strong potential as new antimicrobial and antioxidant agents .

Modification of Dextrans

The compound is employed in the synthesis of poly(oxyethylene) modified dextrans. These modified dextrans have applications in drug delivery systems, where they can be used to improve the solubility and stability of therapeutic agents .

Reversible Conjugation to Thiol-Modified DNA

4-Nitrophenyl chlorothioformate: is used to prepare cleavable, heterobifunctional cross-linkers. These cross-linkers are significant for the reversible conjugation of amines to thiol-modified DNA, which is a technique used in bioconjugation and the development of diagnostic assays .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl chlorothioformate are carboxylic acids . It is used as a coupling agent in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Mode of Action

4-Nitrophenyl chlorothioformate reacts with carboxylic acids, resulting in the formation of amides and esters . This reaction follows a specific sequence involving the generation of an intermediate compound called 4-nitrophenyl chloride (4-NPC) from 4-nitrophenol and thionyl chloride .

Biochemical Pathways

The compound is involved in the synthesis of ureas, carbamates, and carbonates . It is also used in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides

Pharmacokinetics

It is known that the compound is used in the synthesis of other compounds, suggesting that its bioavailability may depend on the specific context of its use .

Result of Action

The result of the action of 4-Nitrophenyl chlorothioformate is the formation of amides and esters from carboxylic acids . It is also used to obtain altered side chain functionalities in peptides during solid-phase peptide synthesis (SPPS) .

Action Environment

The action of 4-Nitrophenyl chlorothioformate can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to ensure adequate ventilation when handling the compound . Furthermore, the compound should be stored at a temperature of 2-8°C , indicating that temperature can influence its stability.

Safety and Hazards

4-Nitrophenyl chlorothioformate causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

O-(4-nitrophenyl) chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-5(2-4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQPEESVLYUICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305819 | |

| Record name | 4-NITROPHENYL CHLOROTHIOFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132-69-0 | |

| Record name | O-(4-Nitrophenyl) carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 171716 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENYL CHLOROTHIOFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.